Methyl 2-(4-chlorophenyl)-2-oxoacetate
Overview
Description
Scientific Research Applications
Antinociceptive Effects
Methyl-2-(4-chlorophenyl)-5-benzoxazoleacetate (MCBA), a synthetic benzoxazole derivative, has been investigated for potential antinociceptive effects . This study employed various nociceptive assays in mice to elucidate MCBA’s antinociceptive mechanisms . The results showed that oral administration of MCBA led to a dose-dependent and significant inhibition of nociceptive effects across all evaluated models .
Antipsoriatic Efficacy
MCBA has established antipsoriatic efficacy . Psoriasis is a chronic skin condition that causes cells to build up rapidly on the surface of the skin. The extra skin cells form scales and red patches that are sometimes painful.
Antimicrobial Activity
Efforts have been made to study the pharmacological activities of newly synthesized derivatives of MCBA . The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species .
Antiproliferative Agents
The synthesized derivatives of MCBA were also evaluated for their anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . The results indicated that some compounds were found to be the most active ones against the breast cancer cell line .
Molecular Docking Studies
Molecular docking studies were carried out to study the binding mode of active compounds with receptor . The study demonstrated that some compounds displayed good docking score within the binding pocket of the selected PDB ID and have the potential to be used as lead compounds for rational drug designing .
Synthesis of New Compounds
Methyl 2-(4-chlorophenyl)-2-oxoacetate can be used as a starting material in the synthesis of new compounds . For example, 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one was synthesized for the first time by the base-catalyzed intramolecular cyclization of a compound containing Methyl 2-(4-chlorophenyl)-2-oxoacetate .
properties
IUPAC Name |
methyl 2-(4-chlorophenyl)-2-oxoacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBYSJXJFOJSBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-chlorophenyl)-2-oxoacetate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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